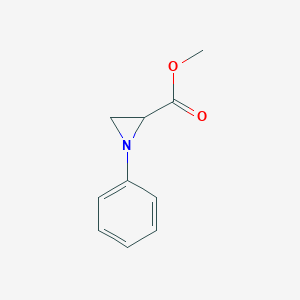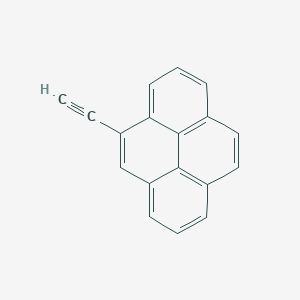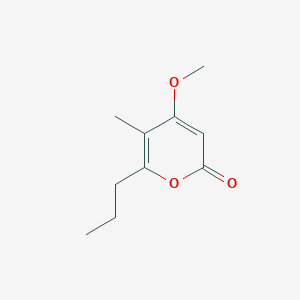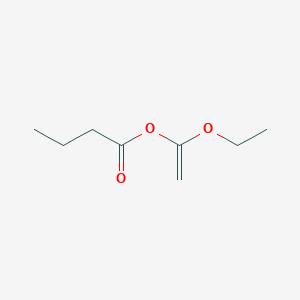![molecular formula C8H16N4O3 B12574970 N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine CAS No. 201141-17-5](/img/structure/B12574970.png)
N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of an ethyl group, a nitro group, and an oxolan-3-ylmethyl group attached to the guanidine core. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine typically involves the reaction of an appropriate guanidine precursor with ethylating and nitroating agents. One common method involves the use of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which can then be further modified to introduce the desired substituents . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the guanidine structure.
Industrial Production Methods
Industrial production of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of solid-supported reagents and catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and oxolan-3-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-ethyl-N’-amino-N’'-[(oxolan-3-yl)methyl]guanidine, while substitution reactions can introduce different functional groups to the guanidine core .
Scientific Research Applications
N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure, used for pest control.
Methylnitronitrosoguanidine: A compound used as a mutagen and carcinogen in biochemical research.
Uniqueness
N-Ethyl-N’-nitro-N’'-[(oxolan-3-yl)methyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
201141-17-5 |
|---|---|
Molecular Formula |
C8H16N4O3 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-ethyl-3-nitro-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C8H16N4O3/c1-2-9-8(11-12(13)14)10-5-7-3-4-15-6-7/h7H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
GYKVGHGPASBCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC1CCOC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)


![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)


![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)

